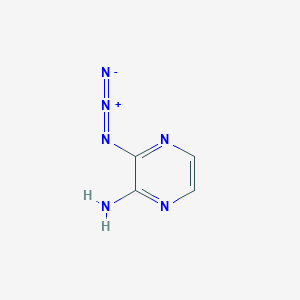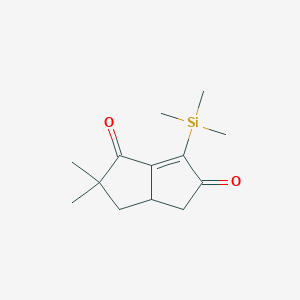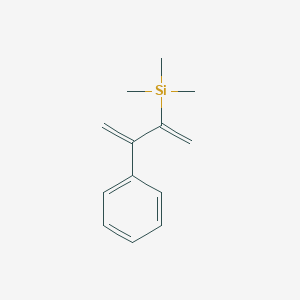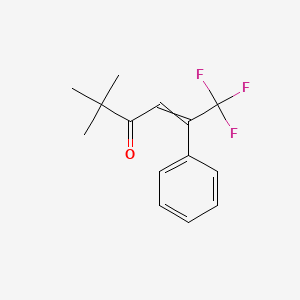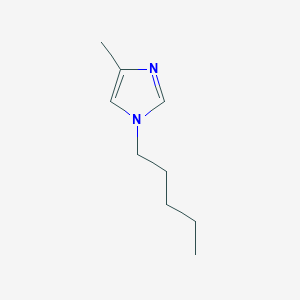
1H-Imidazole, 4-methyl-1-pentyl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Imidazole, 4-methyl-1-pentyl is an organic compound with the molecular formula C9H16N2. It belongs to the class of imidazoles, which are heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of a five-membered ring. This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry .
Preparation Methods
The synthesis of 1H-Imidazole, 4-methyl-1-pentyl typically involves the cyclization of amido-nitriles. One common method is the reaction of 1-cyanoethyl bromide with methyl imidazole, followed by further reactions to introduce the pentyl group . The reaction conditions often include the use of nickel catalysts and mild temperatures to ensure the formation of the desired product . Industrial production methods may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity.
Chemical Reactions Analysis
1H-Imidazole, 4-methyl-1-pentyl undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form imidazole derivatives with different functional groups.
Reduction: Reduction reactions can convert it into more saturated derivatives.
Substitution: It can undergo substitution reactions where one of the hydrogen atoms is replaced by another functional group. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various halogenating agents. The major products formed depend on the specific reagents and conditions used.
Scientific Research Applications
1H-Imidazole, 4-methyl-1-pentyl has numerous applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and as a ligand in coordination chemistry.
Biology: It serves as a model compound for studying enzyme interactions and protein-ligand binding.
Medicine: This compound is investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and dyes.
Mechanism of Action
The mechanism of action of 1H-Imidazole, 4-methyl-1-pentyl involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit or activate these targets, leading to various biological effects. The pathways involved may include enzyme inhibition, receptor modulation, and interaction with nucleic acids .
Comparison with Similar Compounds
1H-Imidazole, 4-methyl-1-pentyl can be compared with other imidazole derivatives, such as 1H-Imidazole, 4-methyl-1-butyl and 1H-Imidazole, 4-methyl-1-hexyl. These compounds share similar structural features but differ in the length of the alkyl chain. The uniqueness of this compound lies in its specific balance of hydrophobic and hydrophilic properties, making it suitable for a wide range of applications[6][6].
Properties
CAS No. |
144748-26-5 |
|---|---|
Molecular Formula |
C9H16N2 |
Molecular Weight |
152.24 g/mol |
IUPAC Name |
4-methyl-1-pentylimidazole |
InChI |
InChI=1S/C9H16N2/c1-3-4-5-6-11-7-9(2)10-8-11/h7-8H,3-6H2,1-2H3 |
InChI Key |
XKFFEMCWONYMOP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCN1C=C(N=C1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


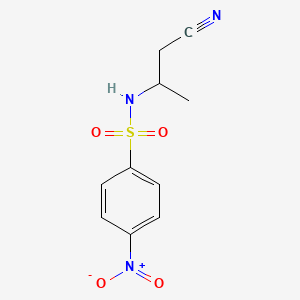
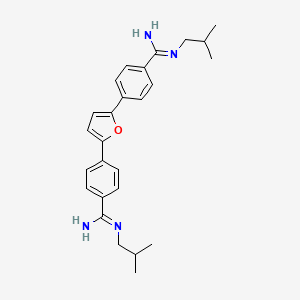
![3-Penten-2-one, 4-[(2,2-dimethoxyethyl)amino]-1,1,1-trifluoro-, (Z)-](/img/structure/B12553687.png)
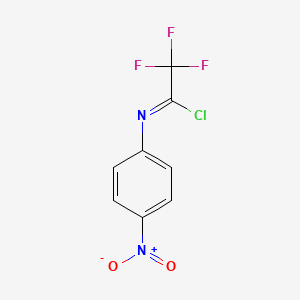
![6-[(1H-1,2,4-Triazol-1-YL)methyl]-2,3,4,9-tetrahydro-1H-carbazole](/img/structure/B12553706.png)
![6-([2,2'-Bipyridin]-6(1H)-ylidene)cyclohexa-2,4-dien-1-one](/img/structure/B12553711.png)
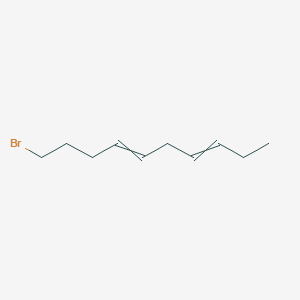
![Dimethyl bis[2-(benzenesulfonyl)ethyl]propanedioate](/img/structure/B12553725.png)
